5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Patent Synthesis PGI2 Antagonists

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 795260-68-3) is an essential heterocyclic building block for medicinal chemistry, uniquely differentiated by its 4-benzyloxy substituent. Unlike simple phenyl or halogenated analogs, this benzyloxy group serves as a latent phenol, enabling orthogonal deprotection and subsequent diversification (e.g., etherification, glycosylation) for rapid, patent-protected SAR exploration around the PGI2 receptor. Its pre-optimized scaffold (LogP 3.35) also provides balanced lipophilicity crucial for CNS-penetrant ligands and kinase inhibitors. Procure this specific compound to avoid the poor yields associated with isoxazole isosteres and to enable a divergent synthesis strategy for generating carboxamide libraries via standard HATU/HBTU coupling.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
CAS No. 795260-68-3
Cat. No. B1333900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS795260-68-3
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
InChIInChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21)
InChIKeyJFCYETQEMDKJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid (CAS 795260-68-3): A Specialized Pyrazole-3-carboxylic Acid Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 795260-68-3) is a heterocyclic building block belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid class. It features a benzyloxy (BnO) protecting group at the para-position of the phenyl ring, which confers distinct physicochemical and synthetic utility properties. This compound has been explicitly utilized as a key synthetic intermediate in the preparation of carboxamide derivatives for PGI2 antagonist programs, underscoring its relevance in patent-protected medicinal chemistry efforts [1].

Procurement Caution: Why 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid Cannot Be Readily Substituted with Simple 5-Phenyl or 5-Halophenyl Pyrazole Analogs


Generic substitution is chemically infeasible and functionally invalid due to the divergent roles of the aryl substituent. The 4-benzyloxy group is not a mere hydrophobic anchor; it serves as a latent phenol handle enabling downstream deprotection to a free hydroxyl for further diversification (e.g., etherification, glycosylation) or specific hydrogen-bond interactions [1]. In contrast, simple phenyl (CAS 5071-61-4) or 4-chlorophenyl (CAS 54006-63-2) analogs lack this orthogonal functionalization capacity. Moreover, the calculated LogP difference (3.35 vs. ~1.5-2.5 for unsubstituted or halogenated analogs) demonstrates a substantial shift in lipophilicity, directly impacting membrane permeability, solubility, and off-target binding profiles in assay systems .

Quantitative Differentiation Matrix: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid vs. Closest Pyrazole Analogs


Synthetic Utility and Reaction Yield in PGI2 Antagonist Synthesis

In the patent synthesis of PGI2 antagonists, the target compound serves as a precursor for carboxamide formation. A direct comparator within the same patent family is 5-(4-Benzyloxyphenyl)isoxazole-3-carboxylic acid methyl ester, a heterocyclic isostere. The pyrazole derivative demonstrates a significantly higher synthetic efficiency under analogous basic hydrolysis conditions [1].

Medicinal Chemistry Patent Synthesis PGI2 Antagonists

Calculated Lipophilicity (LogP) as a Driver of Pharmacokinetic Differentiation

The 4-benzyloxy substituent imparts a distinct lipophilicity profile. The calculated LogP for the target compound is 3.35 . This value positions it in an optimal range for CNS drug discovery, contrasting sharply with simpler pyrazole-3-carboxylic acid analogs which exhibit significantly lower LogP values, thereby altering membrane permeability and metabolic stability [1].

ADME Lipophilicity Drug Design

Functional Group Orthogonality: A Latent Phenol for Late-Stage Diversification

The presence of the benzyl ether distinguishes this scaffold from non-oxygenated analogs. In patent applications, the benzyl group is intentionally retained through multi-step sequences to serve as a protected phenol. After scaffold elaboration, it can be cleaved (e.g., hydrogenolysis) to reveal a free hydroxyl, enabling O-alkylation, sulfonylation, or glycosylation not possible with simple phenyl or chloro-substituted analogs [1].

Synthetic Methodology Protecting Group Strategy Late-Stage Functionalization

Targeted Procurement Applications for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic Acid


Synthesis of PGI2 Receptor Antagonist Libraries for Cardiovascular Research

Based on patent precedence, this carboxylic acid is the optimal starting material for generating amide libraries targeting the PGI2 receptor. Its use avoids the poor yields (20%) associated with isoxazole isosteres [1]. Researchers should procure this compound to synthesize carboxamide derivatives via standard HATU or HBTU coupling with diverse amine building blocks.

Medicinal Chemistry Programs Requiring Controlled Lipophilicity (LogP ~3.3)

For targets where balanced LogP is crucial (e.g., kinase inhibitors, CNS-penetrant ligands), this compound offers a pre-optimized scaffold with a calculated LogP of 3.35 . This contrasts with more polar analogs (LogP <2.0) which may suffer from poor membrane permeability, or excessively lipophilic biphenyl systems (LogP >5) which risk promiscuous binding and precipitation.

Construction of Focused Libraries Requiring Late-Stage Debenzylation

Procurement is justified for medicinal chemists planning a divergent synthesis strategy. The benzyl group can be selectively removed after amide bond formation to yield a 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide intermediate. This phenol intermediate serves as a handle for further derivatization (e.g., alkylation, carbamate formation) to rapidly explore SAR around the solvent-exposed region of a protein target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.